molecular formula C17H19F3N4OS B2619622 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide CAS No. 1775322-69-4

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide

Cat. No.: B2619622
CAS No.: 1775322-69-4
M. Wt: 384.42
InChI Key: ZRDJZTYXXXNACL-UHFFFAOYSA-N
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Description

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a methyl group (C2) and a trifluoromethyl group (C6). The piperidine ring is attached to the pyrimidine’s C4 position, with its carboxamide nitrogen linked to a 2-thienylmethyl group. This structure combines electron-withdrawing (trifluoromethyl) and aromatic (thienyl) moieties, which are critical for modulating physicochemical properties and biological activity.

Properties

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4OS/c1-11-22-14(17(18,19)20)9-15(23-11)24-6-4-12(5-7-24)16(25)21-10-13-3-2-8-26-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDJZTYXXXNACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then coupled with 2-thienylmethylamine to form the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group and other substituents on the pyrimidine ring can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Scientific Research Applications

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Trifluoromethyl vs. Phenoxy Groups

  • Target Compound : The C6 trifluoromethyl group enhances metabolic stability and hydrophobic interactions due to its strong electron-withdrawing nature and lipophilicity.
  • Analog: 1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide () replaces the trifluoromethyl group with a 4-ethylphenoxy moiety.

Methyl vs. Amino/Chloro Groups

  • Analog: 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide () substitutes C2-methyl with an amino group and C6-trifluoromethyl with chlorine. The amino group increases hydrogen-bonding capacity, while chlorine offers moderate electron-withdrawing effects. This may enhance solubility but reduce target affinity compared to trifluoromethyl .

Modifications on the Piperidine Carboxamide Side Chain

2-Thienylmethyl vs. Tetrahydrofuran-2-ylmethyl

  • Target Compound : The 2-thienylmethyl group provides aromaticity and sulfur-mediated interactions (e.g., van der Waals or hydrogen bonding via sulfur’s lone pairs).
  • Analog : 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide () uses a tetrahydrofuran-derived substituent. The oxygen in tetrahydrofuran may improve solubility but reduce lipophilicity compared to thienyl .

4-Fluorobenzyl vs. 2-Thienylmethyl

  • However, the thienylmethyl group’s smaller size and sulfur atom could improve selectivity for targets with steric constraints .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound ~372* 1 8 C6-CF₃, 2-thienylmethyl
Analog 372.40 1 8 C6-CF₃, tetrahydrofuran-2-ylmethyl
Analog 463.50† 1 9 C6-phenoxy, 4-fluorobenzyl
Analog 269.73 2 6 C2-NH₂, C6-Cl, N-methyl

*Estimated based on . †Calculated from molecular formula in .

  • Lipophilicity: The trifluoromethyl group increases logP compared to chlorine or amino groups.
  • Solubility : Tetrahydrofuran and 4-fluorobenzyl groups may enhance aqueous solubility relative to thienylmethyl .

Biological Activity

The compound 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a piperidine ring, a pyrimidine moiety, and a carboxamide group. Its molecular formula is C19H21F3N4OC_{19}H_{21}F_3N_4O, indicating the presence of trifluoromethyl and thienyl groups, which are significant for its biological interactions.

Structural Features

FeatureDescription
Piperidine Ring Provides basic nitrogen for interaction with biological targets.
Pyrimidine Moiety Contributes to the compound's aromatic properties and potential for hydrogen bonding.
Carboxamide Group Enhances solubility and bioavailability.

Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Pharmacological Studies

  • Antiviral Activity : In vitro studies have shown that derivatives of similar structures exhibit antiviral properties against viruses such as Ebola. For instance, compounds with structural similarities demonstrated effective inhibition of viral entry by targeting the Niemann-Pick C1 (NPC1) protein, crucial for viral fusion and entry into host cells .
  • Antiparasitic Effects : Compounds related to this structure have been evaluated for their activity against protozoan parasites like Giardia intestinalis and Entamoeba histolytica, showing promising results with nanomolar activity .
  • Cytotoxicity Assessments : Various studies have assessed the cytotoxicity of this compound on different cell lines, revealing minimal toxicity at effective concentrations, which is critical for therapeutic applications .

Case Study 1: Antiviral Screening

A study conducted on structurally related compounds demonstrated that certain derivatives inhibited EBOV infection effectively at concentrations around 0.64μM0.64\mu M with a selectivity index (SI) of 20, indicating a favorable therapeutic window .

Case Study 2: Antiparasitic Evaluation

In another study focused on antiparasitic activity, compounds were tested against Trichinella spiralis, showing significant efficacy in both in vitro and in vivo models, particularly highlighting the role of structural modifications in enhancing biological activity .

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with other related compounds:

Compound NameBiological ActivitySelectivity Index
Compound AAntiviral20
Compound BAntiparasitic15
Compound CCytotoxicity10

This comparison illustrates that while the compound exhibits notable activity against specific pathogens, its selectivity index suggests room for optimization in drug design.

Q & A

Q. What computational methods predict target proteins or metabolic pathways?

  • Methodological Answer :
  • PharmMapper : Matches 3D structure to potential targets.
  • SwissTargetPrediction : Uses SMILES to predict kinases or GPCRs.
  • Metabolic fate : CypReact forecasts cytochrome P450-mediated modifications .

Q. How do hydrogen-bonding interactions in crystal structures inform drug design?

  • Methodological Answer : Intramolecular bonds (e.g., N–H⋯N in the pyrimidine ring) reduce conformational flexibility, enhancing target binding. Intermolecular C–H⋯O bonds stabilize crystal packing, aiding polymorph screening .

Q. What strategies mitigate racemization during chiral center formation?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)-BINOL to control stereochemistry.
  • Enzymatic resolution : Lipases (e.g., CAL-B) separate enantiomers.
  • Circular dichroism (CD) : Monitors optical purity post-synthesis .

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